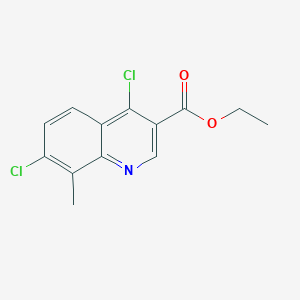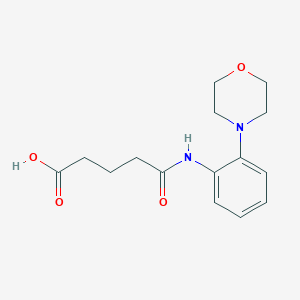
4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid is a synthetic organic compound that features a morpholine ring attached to a phenylcarbamoyl group, which is further connected to a butyric acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid typically involves the following steps:
Formation of the phenylcarbamoyl intermediate: This can be achieved by reacting 2-aminophenol with phosgene or a suitable carbonylating agent to form the phenylcarbamoyl chloride.
Introduction of the morpholine ring: The phenylcarbamoyl chloride is then reacted with morpholine under basic conditions to form the 2-morpholin-4-yl-phenylcarbamoyl intermediate.
Attachment of the butyric acid moiety: Finally, the intermediate is reacted with butyric acid or its derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the phenylcarbamoyl moiety, potentially converting it to an amine.
Substitution: The aromatic ring in the phenylcarbamoyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides of the morpholine ring.
Reduction: Amines derived from the reduction of the carbonyl group.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and phenylcarbamoyl group can engage in hydrogen bonding and hydrophobic interactions with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
- 3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid
- 2-{[5-(Morpholine-4-sulfonyl)-2-morpholin-4-yl-phenylcarbamoyl]-methylsulfanyl}-nicotinic acid
Comparison: 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid is unique due to its butyric acid moiety, which imparts distinct physicochemical properties and biological activities compared to similar compounds. The presence of the butyric acid group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for further research and development.
Propriétés
IUPAC Name |
5-(2-morpholin-4-ylanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(6-3-7-15(19)20)16-12-4-1-2-5-13(12)17-8-10-21-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAALBFFRBSBSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352854 |
Source


|
| Record name | 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-59-4 |
Source


|
| Record name | 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

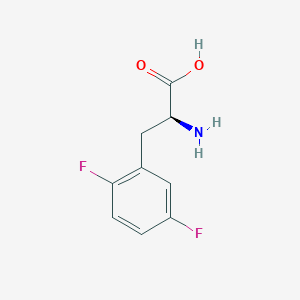

![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)
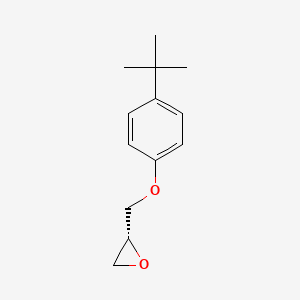
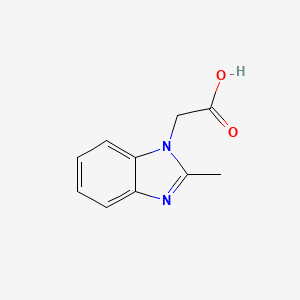

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)
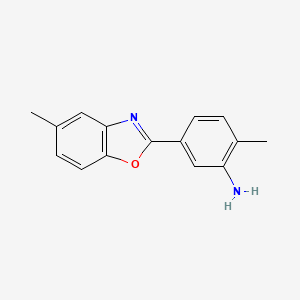

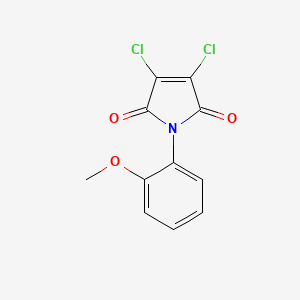
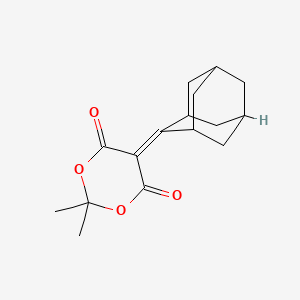
![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)
